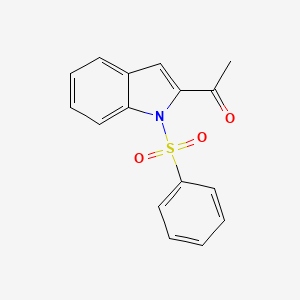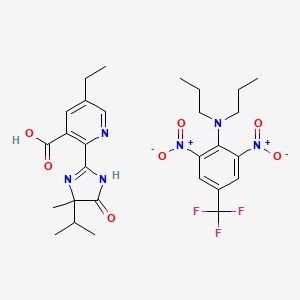![molecular formula C15H12O6S B14306167 Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate CAS No. 112211-79-7](/img/structure/B14306167.png)
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is an organic compound that features both ester and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-formylbenzoate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate.
Reduction: Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
- Methyl 2-formylbenzoate
- Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate
- Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate
Comparison: Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is unique due to the presence of both formyl and sulfonate groups, which confer distinct reactivity and solubility properties
Propiedades
Número CAS |
112211-79-7 |
|---|---|
Fórmula molecular |
C15H12O6S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
methyl 2-(2-formylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H12O6S/c1-20-15(17)12-7-3-4-8-13(12)21-22(18,19)14-9-5-2-6-11(14)10-16/h2-10H,1H3 |
Clave InChI |
NWEMNZQNVOVVTO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)


![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)

![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)

![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)


![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
